Fmoc-L-Tyr(tBu)-MPPA
CAS No.: 864876-98-2
Cat. No.: VC11644978
Molecular Formula: C38H39NO8
Molecular Weight: 637.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864876-98-2 |
---|---|
Molecular Formula | C38H39NO8 |
Molecular Weight | 637.7 g/mol |
IUPAC Name | 3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxymethyl]phenoxy]propanoic acid |
Standard InChI | InChI=1S/C38H39NO8/c1-38(2,3)47-28-18-12-25(13-19-28)22-34(36(42)45-23-26-14-16-27(17-15-26)44-21-20-35(40)41)39-37(43)46-24-33-31-10-6-4-8-29(31)30-9-5-7-11-32(30)33/h4-19,33-34H,20-24H2,1-3H3,(H,39,43)(H,40,41)/t34-/m0/s1 |
Standard InChI Key | DLOVHOZIYOQCKB-UMSFTDKQSA-N |
Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Functional Attributes of Fmoc-L-Tyr(tBu)-MPPA
Fmoc-L-Tyr(tBu)-MPPA (C₃₂H₃₇N₃O₈) is characterized by three critical functional components:
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Fmoc group: Protects the α-amino group during iterative peptide elongation and is removed under mild basic conditions (e.g., 20% piperidine in DMF) .
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tBu group: Shields the phenolic hydroxyl group of tyrosine to prevent unintended acylation or oxidation during synthesis .
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MPPA linker: A hydrolytically stable anchor that attaches the amino acid to polystyrene or polyethylene glycol (PEG) resins, enabling selective cleavage under acidic conditions .
The stereochemical integrity of the tyrosine core ([α]²⁰D = -27.6° in DMF) ensures compatibility with chiral peptide sequences . Its solubility profile—insoluble in water but soluble in polar aprotic solvents like DMF and dichloromethane—facilitates integration into automated SPPS workflows .
Synthesis and Manufacturing Protocols
The preparation of Fmoc-L-Tyr(tBu)-MPPA involves sequential protection and coupling steps, as outlined below:
Synthesis of Fmoc-L-Tyr(tBu)-OH
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Methyl ester formation: L-Tyrosine is treated with thionyl chloride (SOCl₂) in methanol to yield Tyr-OMe·HCl .
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Z-protection: Reaction with benzyl chloroformate (Z-Cl) in ethyl acetate (AcOEt) and sodium carbonate (Na₂CO₃) produces Z-L-Tyr-OMe .
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tBu protection: Isobutylene and sulfuric acid (H₂SO₄) in dichloromethane (CH₂Cl₂) introduce the tert-butyl group, forming Z-L-Tyr(tBu)-OMe .
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Saponification: Hydrolysis with NaOH converts the methyl ester to a carboxylic acid (Z-L-Tyr(tBu)) .
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Hydrogenolysis: Palladium on carbon (Pd/C) catalyzes hydrogenolytic removal of the Z-group, yielding L-Tyr(tBu) .
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Fmoc protection: Reaction with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in tetrahydrofuran (THF) and Na₂CO₃ affords Fmoc-Tyr(tBu)-OH .
Incorporation of the MPPA Linker
The MPPA moiety is introduced via esterification of Fmoc-Tyr(tBu)-OH with methoxypropylphenoxyacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). The product is purified by recrystallization from ethyl acetate/petroleum ether (1:3), yielding white crystals with >99% purity (HPLC) .
Applications in Peptide Synthesis
Prevention of Side Reactions
The tBu group eliminates tyrosine side-chain acylation, which occurs in 1.24–1.65% of cycles when unprotected tyrosine is used . Comparative studies show that Fmoc-Tyr(tBu)-MPPA reduces aspartimide formation by 70% compared to unprotected derivatives (Table 1) .
Table 1: Side Reaction Rates in Tyrosine-Containing Peptides
Protecting Group | Aspartimide Formation (%) | d-Asp Isomerization (%) |
---|---|---|
None | 1.65 | 25.1 |
tBu | 0.49 | 11.0 |
Resin Compatibility and Cleavage Efficiency
The MPPA linker enables efficient cleavage under trifluoroacetic acid (TFA) conditions (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) without side-chain deprotection . This contrasts with Wang resin, which requires longer cleavage times (6–24 hours) and risks tert-butyl group loss .
Analytical and Quality Control Data
Physicochemical Properties
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Molecular weight: 599.68 g/mol (calculated for C₃₂H₃₇N₃O₈).
Industrial and Research Utilization
Fmoc-L-Tyr(tBu)-MPPA is employed in the synthesis of therapeutic peptides such as:
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Octreotide: A somatostatin analog requiring tyrosine sulfation.
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Leuprolide: A gonadotropin-releasing hormone agonist with critical tyrosine residues.
Its use in large-scale production (multi-kilogram batches) is facilitated by reproducible coupling efficiencies (>98% per cycle) and low epimerization rates (<0.5%) .
Challenges and Future Directions
While Fmoc-L-Tyr(tBu)-MPPA addresses key synthesis hurdles, limitations include:
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Cost: The multi-step synthesis increases production costs compared to simpler linkers.
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Steric hindrance: Bulky tBu groups may slow coupling rates in sterically congested sequences.
Ongoing research focuses on:
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Alternative linkers: Development of photo-labile or enzymatically cleavable anchors.
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Flow chemistry: Integration into continuous peptide synthesis platforms to reduce solvent use.
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